Eicosadienoic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H36O2 |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
icosa-11,14-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22) |
InChI Key |
XSXIVVZCUAHUJO-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)O |
Synonyms |
11,14-trans-eicosadienoic acid delta11,14-20:2 eicosa-11,14-dienoic acid eicosa-11,14-dienoic acid, (E,E)-isomer eicosa-11,14-dienoic acid, (Z,Z)-isomer eicosa-11,14-dienoic acid, ion (1-) n-6 eicosadienoic acid |
Origin of Product |
United States |
Classification Within Polyunsaturated Fatty Acid Families
Eicosadienoic acid (20:2) is classified as a long-chain polyunsaturated fatty acid (PUFA). nih.govhmdb.ca Depending on the position of its double bonds, it can belong to different omega families, most notably the omega-6 and omega-9 series. wikipedia.orgwikipedia.org The designation "omega" indicates the position of the final double bond relative to the methyl end of the fatty acid chain. wikipedia.org
The most commonly studied isomer, (11Z,14Z)-eicosadienoic acid, is an omega-6 fatty acid. wikipedia.org This places it in the same family as linoleic acid (LA) and arachidonic acid (AA). wikipedia.org In metabolic pathways, this compound is an elongation product of linoleic acid and can be further metabolized to other n-6 PUFAs like dihomo-gamma-linolenic acid (DGLA) and arachidonic acid. nih.govhealthbenefitstimes.com
Isomeric Forms and Stereochemical Considerations in Research Contexts
Eicosadienoic acid exists in several isomeric forms, which are critical to consider in research as they can possess different biological activities. These isomers differ in the position of their double bonds (positional isomers) and the geometry of these bonds (geometric or cis/trans isomers). wikipedia.org
Positional Isomers: The location of the two double bonds along the 20-carbon chain defines the positional isomer. Several have been identified in nature and in research settings. wikipedia.org For example, the omega-6 isomer has double bonds at the 11th and 14th carbons (11,14-eicosadienoic acid), while an omega-9 isomer has double bonds at the 5th and 11th positions (5,11-eicosadienoic acid), also known as keteleeronic acid. wikipedia.org Other, rarer isomers include those with bonds at the 6 and 9, or 7 and 11 positions. wikipedia.org
Stereochemical Considerations (Geometric Isomers): The orientation of the hydrogen atoms around the double bonds determines the stereochemistry, leading to cis or trans configurations. wikipedia.org The naturally occurring and most commonly studied isomers of this compound typically have their double bonds in the cis configuration, denoted as (Z). nih.govwikipedia.org For instance, the common omega-6 isomer is specifically (11Z,14Z)-eicosadienoic acid. nih.gov Synthetic processes or partial hydrogenation can produce trans isomers, such as (11E,14E)-eicosadienoic acid. wikipedia.orgresearchgate.net Research separating and identifying these various geometric isomers, such as 11-cis, 13-trans-20:2 and 12-trans, 14-cis-20:2, often requires advanced analytical techniques like silver ion high-performance liquid chromatography (Ag+-HPLC). nih.gov
Common Isomers of this compound
| Isomer Name | Lipid Notation | Double Bond Positions | Omega Family | Common Name/Synonym |
|---|---|---|---|---|
| (11Z,14Z)-Eicosadienoic acid | 20:2 (n-6) | 11, 14 | Omega-6 | Di-homo-linoleic acid |
| (5Z,11Z)-Eicosadienoic acid | 20:2 (n-9) | 5, 11 | Omega-9 | Keteleeronic acid |
| (8E,11E)-Eicosadienoic acid | 20:2 | 8, 11 | N/A | trans-8,11-Eicosadienoic acid |
| (5Z,9Z)-Eicosadienoic acid | 20:2 | 5, 9 | N/A | - |
General Significance in Lipid Biochemistry and Metabolomics Studies
Precursor Substrates and Initial Elongation Steps
This compound biosynthesis is initiated from common dietary essential fatty acids, undergoing initial elongation reactions.
Formation from Linoleic Acid via Δ9-Elongase Activity
A primary route for the formation of this compound (EDA; 20:2n-6) involves the elongation of linoleic acid (LA; 18:2n-6) researchgate.netnih.govnih.govlipidmaps.orgwikidata.orgmetabolomicsworkbench.org. This critical step is catalyzed by Δ9-elongase enzymes thegoodscentscompany.comfishersci.canih.govwikipedia.org. The Δ9-elongase adds two carbon units to the carboxyl end of linoleic acid, extending its chain length from 18 to 20 carbons while maintaining the existing double bond positions relative to the methyl end (n-6) nih.govnih.govlipidmaps.orgthegoodscentscompany.comfishersci.canih.govwikipedia.orgnih.gov. This conversion is a foundational step in the ω-6 fatty acid biosynthetic pathway, leading to the production of C20 PUFAs researchgate.netnih.govnih.govlipidmaps.orgwikidata.orgmetabolomicsworkbench.orgthegoodscentscompany.comfishersci.ca.
Role of Delta-9 Elongase in C20 Fatty Acid Synthesis
Delta-9 elongases are pivotal enzymes in the synthesis of C20 fatty acids, including this compound (EDA) and eicosatrienoic acid (ETrA; 20:3n-3) from their respective C18 precursors, linoleic acid and α-linolenic acid (ALA; 18:3n-3) nih.govlipidmaps.orgthegoodscentscompany.comfishersci.canih.gov. These elongases facilitate the addition of two carbons to the fatty acyl chain, thereby increasing its length nih.govlipidmaps.org. While some Δ9-elongases exhibit broad substrate specificity, capable of acting on both C18 and C20 fatty acids, their primary role in this context is the conversion of C18 polyunsaturated fatty acids to C20 products nih.govthegoodscentscompany.com. The activity of Δ9-elongase is essential for the subsequent steps in the biosynthesis of very long-chain polyunsaturated fatty acids (VLCPUFAs), as EDA serves as a crucial intermediate nih.govnih.govlipidmaps.orgthegoodscentscompany.comfishersci.canih.govnih.gov.
Alternative Biosynthetic Routes
Beyond the direct Δ9-elongation of linoleic acid, alternative pathways contribute to the metabolism of this compound.
Delta-8 Desaturation of 20:2n-6 by FADS2 Gene Product
An alternative biosynthetic route to longer-chain PUFAs involves the Δ8-desaturation of 11,14-eicosadienoic acid (20:2n-6). This reaction is catalyzed by the fatty acid desaturase 2 (FADS2) gene product, which is conventionally known for its Δ6-desaturase activity. However, research has demonstrated that FADS2 also possesses Δ8-desaturase activity, enabling it to introduce a double bond at the eighth carbon position from the carboxyl end of 20:2n-6. This desaturation step converts 11,14-eicosadienoic acid into 8,11,14-eicosatrienoic acid (dihomo-gamma-linolenic acid, DGLA; 20:3n-6), an important precursor for arachidonic acid (ARA; 20:4n-6) and eicosanoid synthesis. This pathway provides a molecularly confirmed alternative route for long-chain PUFA biosynthesis from substrates previously considered metabolic dead-ends.
Comparative Analysis of Delta-6 and Delta-8 Desaturase Activities
The FADS2 enzyme demonstrates multiple desaturase activities, including both Δ6- and Δ8-desaturation. Comparative studies, particularly competition experiments, have shed light on the substrate preferences of FADS2. While FADS2 is primarily recognized for its Δ6-desaturase function, its Δ8-desaturase activity is also significant. Experiments show that Δ6-desaturase activity is favored over Δ8-desaturase activity; specifically, for n-6 substrates, Δ6-desaturation is preferred by approximately 7-fold when comparing 18:2n-6 to 20:2n-6. For n-3 substrates, this preference is even more pronounced, with Δ6-desaturation favored by about 23-fold when comparing 18:3n-3 to 20:3n-3. Despite these preferences, the Δ8-desaturation pathway remains a viable route, particularly for the conversion of 20:2n-6 to 20:3n-6.
Table 1: Comparative Desaturase Activities of FADS2 on n-6 and n-3 Fatty Acids
| Substrate (n-series) | Desaturase Activity | Relative Preference (Fold) | Product |
| 18:2n-6 (Linoleic Acid) | Δ6-desaturation | 7 (vs 20:2n-6 Δ8-desaturation) | 18:3n-6 (GLA) |
| 20:2n-6 (this compound) | Δ8-desaturation | 1 (baseline) | 20:3n-6 (DGLA) |
| 18:3n-3 (α-Linolenic Acid) | Δ6-desaturation | 23 (vs 20:3n-3 Δ8-desaturation) | 18:4n-3 (SDA) |
| 20:3n-3 (Eicosatrienoic Acid) | Δ8-desaturation | 1 (baseline) | 20:4n-3 (ETA) |
Microbial and Plant Biosynthesis Pathways
This compound and its related metabolic pathways are found across diverse organisms, including microbes and plants.
In microorganisms , alternative pathways for PUFA synthesis, including those involving this compound, have been identified. For instance, in certain euglenoid species and the soil amoeba Acanthamoeba, a C18-Δ9 elongase first produces this compound (EDA, C20:2Δ11,14) from linoleic acid nih.gov. This is then followed by sequential desaturation steps involving Δ8- and Δ5-desaturases to yield more complex PUFAs like arachidonic acid (ARA) and eicosapentaenoic acid (EPA) nih.gov. Oleaginous yeasts have been engineered to produce long-chain PUFAs by expressing Δ9 elongases thegoodscentscompany.comfishersci.cawikipedia.org. Specific fungal species, such as Rhizopus stolonifer and Trichoderma harzianum, have demonstrated the capability to produce significant concentrations of 11,14-eicosadienoic acid, suggesting their potential as alternative sources for this omega-6 fatty acid. Microalgae also utilize a Δ9-elongase/Δ8-desaturase pathway, converting linoleic acid to EDA and subsequently to DGLA. Furthermore, studies on Aurantiochytrium sp., a type of Thraustochytrid, have shown increased accumulation of this compound (20:2) under cold stress conditions.
In plants , the biosynthesis of this compound is also observed, particularly in transgenic systems engineered for PUFA production. Transgenic plants expressing Δ9-elongase enzymes accumulate substantial amounts of elongated C20 fatty acids, including this compound, in their acyl-CoA pools nih.gov. For example, the Δ9-specific polyunsaturated fatty acid elongase (IgASE1) from the marine microalga Isochrysis galbana can convert linoleic acid to this compound in Arabidopsis thaliana nih.gov. The reconstitution of the alternative Δ9-elongase/Δ8-desaturase pathway in plants has been successfully demonstrated, highlighting the potential for engineering plant systems to produce these specific fatty acids nih.gov. Exogenous application of this compound in wild-type plants can even mimic certain stress responses, indicating its physiological relevance in plant metabolism nih.gov. This compound has been reported in the seed oil of various conifer species and other plants researchgate.net.
Production in Oleaginous Yeasts (e.g., Trichosporon oleaginosus)
Oleaginous yeasts, such as Trichosporon oleaginosus ATCC 20509, are recognized for their ability to accumulate significant amounts of intracellular lipids, often exceeding 70% of their dry cell weight rsc.orgsemanticscholar.org. This characteristic makes them promising platforms for the biotechnological production of various fatty acids, including EDA rsc.orgresearchgate.net.
In Trichosporon oleaginosus, EDA (C20:2 Δ11,14) can be produced as a non-native, very long-chain fatty acid through genetic engineering rsc.orgsemanticscholar.orgresearchgate.netrsc.org. The native fatty acid profile of T. oleaginosus is predominantly oleic acid (C18:1), accounting for approximately 50% of the total fatty acid content researchgate.net. Small amounts of alpha-linolenic acid (ALA) are also naturally produced tum.de.
The biosynthesis of EDA in engineered T. oleaginosus can occur via the "delta-9 elongase/delta-8 desaturase pathway" or through the introduction of heterologous enzymes. In the delta-9 elongase/delta-8 desaturase pathway, linoleic acid (LA) is converted to EDA by a delta-9 elongase google.com. Alternatively, the introduction of a heterologous Δ9 elongase, such as IgASE2 from Isochrysis galbana, can convert linoleic acid into this compound rsc.orgtum.de. Studies have shown that engineered T. oleaginosus strains can produce EDA, with reported yields of up to 9% of the total cellular fatty acid content (TFA) rsc.orgsemanticscholar.orgresearchgate.netrsc.org.
Table 1: this compound Production in Engineered Trichosporon oleaginosus
| Strain/Enzyme Introduced | Precursor Fatty Acid | This compound (EDA) Content (% TFA) | Reference |
| Recombinant T. oleaginosus (with heterologous Δ9 elongase) | Linoleic Acid (LA) | 9% | rsc.orgsemanticscholar.orgresearchgate.netrsc.org |
Accumulation in Fungal Species (e.g., Mortierella alpina)
Mortierella alpina 1S-4 is an oleaginous filamentous fungus widely utilized for the commercial production of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (ARA) nih.govresearchgate.net. While M. alpina primarily produces n-6 fatty acids, the accumulation of n-9 fatty acids, including 8,11-eicosadienoic acid (20:2n-9), can be achieved in specific mutants nih.govresearchgate.netdss.go.th.
In Mortierella alpina, the biosynthesis of PUFAs involves desaturase and elongase enzymes nih.govresearchgate.net. A key enzyme in the arachidonic acid biosynthetic pathway is Δ12-desaturase, which converts oleic acid (18:1n-9) to linoleic acid (18:2n-6) nih.gov. Mutants defective in Δ12-desaturase accumulate n-9 fatty acids by blocking the Δ12-desaturation step nih.govresearchgate.net.
Specifically, double mutants of M. alpina that are defective in both Δ5 and Δ12 desaturase activities accumulate 8,11-cis-eicosadienoic acid (20:2n-9) as a final product of n-9 PUFAs in significant quantities dss.go.thcore.ac.uk. One such mutant, M226-9, with perfectly blocked Δ5 and Δ12 desaturases, produced 1.68 mg of 20:2n-9 per mL of culture medium (101 mg/g dry mycelia) dss.go.th. The highest percentage of 20:2n-9 (44.4%) was found in phosphatidylcholine dss.go.th. The addition of olive oil to the culture medium was observed to enhance the production of 20:2n-9 dss.go.th.
This compound (C20:2) is also among the major PUFAs found in M. alpina mycelia, alongside eicosapentaenoic acid (EPA), arachidonic acid (ARA), and dihomo-γ-linolenic acid (DGLA) researchgate.netfspublishers.org. Temperature and agitation speed significantly influence fatty acid accumulation in M. alpina, with an optimal temperature of 20°C and agitation speed of 175 rpm for total fatty acid and PUFA accumulation researchgate.netfspublishers.org.
Table 2: this compound Accumulation in Mortierella alpina Mutants
| Strain/Condition | This compound (20:2n-9) Yield | Percentage in Total Mycelial Fatty Acids | Reference |
| M226-9 (Δ5 and Δ12 desaturase-defective mutant) | 1.68 mg/mL culture (101 mg/g dry mycelia) | ~15.9% (in total TG fatty acids) / 44.4% (in PC) | dss.go.th |
| Wild-type 1S-4 (at 20°C) | Present as a major PUFA | Not specified, but less than ARA/DGLA | researchgate.netfspublishers.org |
Enzymatic and Non-Enzymatic Lipid Oxidation in Plant Seeds (e.g., Arabidopsis)
In plant seeds, lipid oxidation is a complex process involving both enzymatic and non-enzymatic mechanisms, particularly during aging oup.comoup.com. While lipid oxidation typically leads to degradation, this compound can be involved in or influenced by these processes.
Arabidopsis thaliana is a key model organism for studying plant lipid metabolism. Transgenic Arabidopsis plants expressing the IgASE1 gene, a C18 Δ9-specific polyunsaturated fatty acid elongase from the marine microalga Isochrysis galbana, are capable of converting linoleic acid and α-linolenic acid into this compound (EDA; 20:2 Δ11,14) and eicosatrienoic acid oup.comljmu.ac.uknih.govresearchgate.net. These eicosapolyenoic acids serve as precursors for longer-chain PUFAs such as arachidonic acid, eicosapentaenoic acid, and docosahexaenoic acid, synthesized via the Δ8 desaturation biosynthetic pathways oup.comljmu.ac.uknih.gov.
Non-enzymatic lipid peroxidation, often initiated by reactive oxygen species (ROS) and transition metal ions, also contributes to lipid changes in plant cells icm.edu.plcreative-proteomics.com. This process can lead to the formation of oxidized lipids, including oxygenated triacylglycerols, which accumulate during seed aging oup.comoup.com. In Arabidopsis seeds, aging leads to an increase in both non-enzymatically formed esterified oxygenated fatty acids and enzymatically formed free 9-LOX products oup.comoup.com. This compound itself has been shown to be a synthetic precursor of arachidonic acid, an evolutionarily conserved signaling molecule that can regulate plant stress responses researchgate.net. Exogenous application of EDA can mimic abscisic acid (ABA) and drought responses in wild-type plants, suggesting a role in stress mitigation oup.comljmu.ac.uknih.govresearchgate.net.
Table 3: Impact of IgASE1 Expression on this compound Content in Transgenic Arabidopsis
| Plant Type | This compound (EDA) Production | Reference |
| Wild-type Arabidopsis | Low/undetectable | oup.comljmu.ac.uknih.govresearchgate.net |
| Transgenic Arabidopsis (IgASE1-expressing) | Appreciable amounts (converted from LA and ALA) | oup.comljmu.ac.uknih.govresearchgate.net |
Cold Stress Induction of this compound Accumulation in Microorganisms (e.g., Aurantiochytrium sp.)
Cold stress is a significant environmental factor that can induce changes in the fatty acid composition of various microorganisms, including the accumulation of specific PUFAs like this compound. Aurantiochytrium sp., belonging to Thraustochytrids, are well-known for their capacity to produce long-chain PUFAs, such as docosahexaenoic acid (DHA) nih.govfrontiersin.orgdntb.gov.uanih.govdntb.gov.uaresearchgate.net.
Transcriptomic and qPCR analyses revealed that low-temperature treatment upregulates genes involved in both the fatty acid synthase (FAS) and polyketide synthase (PKS) pathways nih.govfrontiersin.orgdntb.gov.uanih.gov. At 15°C, FAS and fatty elongase 3 (ELO) genes, which are part of the FAS pathway, were upregulated by 1.55-fold and 2.45-fold, respectively, contributing to PUFA accumulation nih.govfrontiersin.orgdntb.gov.uanih.gov. This suggests that the FAS pathway plays a role in the cold stress-induced accumulation of PUFAs, including EDA, at this temperature.
Table 4: Effect of Cold Stress on this compound Accumulation in Aurantiochytrium sp.
| Temperature | This compound (EA) (20:2) Accumulation Fold Change (compared to control) | Upregulated Pathways/Genes | Reference |
| 15°C | 2.00-fold increase | FAS pathway (FAS, ELO) | nih.govfrontiersin.orgdntb.gov.uanih.govdntb.gov.uaresearchgate.net |
| 5°C | Not specified for EDA, but DHA increased 1.25-fold | PKS pathway | nih.govfrontiersin.orgdntb.gov.uanih.govdntb.gov.ua |
Conversion to Downstream Polyunsaturated Fatty Acids
This compound is an intermediate in the biosynthesis of more complex polyunsaturated fatty acids through processes of elongation and desaturation.
This compound (EDA) is an elongation product of linoleic acid (LA) and serves as a direct precursor to dihomo-gamma-linolenic acid (DGLA) gdx.netresearchgate.net. In the alternative "Δ8 pathway" for long-chain polyunsaturated fatty acid (LC-PUFA) biosynthesis, linoleic acid (C18:2Δ9,12) is first elongated by a Δ9-elongase to yield this compound (EDA, C20:2Δ11,14) frontiersin.orgnih.govnih.gov. Subsequently, EDA undergoes a desaturation step catalyzed by a Δ8-desaturase to form dihomo-gamma-linolenic acid (DGLA, C20:3Δ8,11,14) frontiersin.orgnih.govnih.govmdpi.com. DGLA is a 20-carbon omega-6 fatty acid characterized by three cis double bonds located at positions 8, 11, and 14 nih.govwikipedia.org.
Following its formation, DGLA is further metabolized to arachidonic acid (AA) through the action of Δ5-desaturase frontiersin.orgnih.govnih.govmdpi.com. Arachidonic acid (C20:4Δ5,8,11,14) is a significant 20-carbon polyunsaturated fatty acid with four (Z)-double bonds, serving as a critical precursor for various eicosanoids, which are signaling molecules involved in numerous physiological and pathological processes nih.govlipidmaps.orgwikipedia.org.
Beyond the direct pathway to arachidonic acid, this compound can also undergo desaturation to form sciadonic acid (SCA). Research indicates that human testicular tissue is capable of utilizing eicosa-11,14-dienoic acid as a precursor for arachidonic acid, a process that involves desaturation to eicosa-8,11,14-trienoic acid and eicosa-5,11,14-trienoic acid researchgate.net. Sciadonic acid (C20H34O2) is a polyunsaturated fatty acid characterized by three cis double bonds at positions 5, 11, and 14 wikipedia.org. It is classified as a Δ5-fatty acid and an omega-6 acid due to its specific double bond configuration wikipedia.org. Sciadonic acid is a naturally occurring compound, notably found in pine nut oil, and shares a close structural similarity to arachidonic acid wikipedia.org.
Oxidized this compound (OxiEDE) Derivatives
This compound can undergo oxidation, leading to the formation of various oxidized this compound (OxiEDE) derivatives through both enzymatic and non-enzymatic mechanisms.
Enzymatic oxidation of polyunsaturated fatty acids, including this compound, is primarily carried out by enzymes such as lipoxygenases (LOXs) and cyclooxygenases (COXs) oup.comfrontiersin.org. While arachidonic acid is generally the preferred substrate for COX enzymes, other polyunsaturated fatty acids like this compound can also serve as substrates, with COX-2 demonstrating greater efficiency for a broader range of these fatty acids frontiersin.org. These enzymatic processes lead to the formation of specific hydroxylated and keto-derivatives. For instance, 15-hydroxythis compound (15-HEDE) and 15-ketothis compound (15-KEDE) are notable oxidized derivatives of this compound oup.comnih.govoup.com.
In addition to enzymatic pathways, this compound can undergo non-enzymatic oxidation, primarily through free radical mechanisms oup.comfrontiersin.orgglpbio.com. This uncontrolled oxidation process, known as lipid peroxidation, involves the reaction of lipids with free radicals, followed by chain propagation and eventual termination oup.comfrontiersin.org. For example, 15-HEDE can be produced via the non-enzymatic oxidation of 11,14-eicosadienoic acid nih.govebi.ac.uk. Studies have shown that the accumulation of oxygenated triacylglycerols during processes like accelerated seed aging is largely attributed to the non-enzymatic oxidation of seed storage lipids oup.com.
This compound has been observed to influence the metabolism of polyunsaturated fatty acids and modulate inflammatory responses researchgate.net. Research indicates that this compound can suppress the production of nitric oxide and inflammatory cytokines, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), particularly in macrophages researchgate.net. While supplementation with arachidonic acid may enhance the utilization of this compound, this compound itself can induce cyclooxygenase-2 (COX-2) expression in macrophages, which in turn promotes the conversion of esterified arachidonic acid into pro-inflammatory mediators like prostaglandin G2 (PGG2) and PGE2 researchgate.net.
Metabolic Pathway of this compound
The following table summarizes the key metabolic transformations of this compound:
| Precursor | Enzyme(s) Involved | Product | Pathway Type |
| Linoleic acid (LA) | Δ9-elongase | This compound (EDA) | Elongation |
| This compound (EDA) | Δ8-desaturase | Dihomo-gamma-linolenic acid (DGLA) | Desaturation |
| Dihomo-gamma-linolenic acid (DGLA) | Δ5-desaturase | Arachidonic acid (AA) | Desaturation |
| This compound (EDA) | Desaturases (e.g., in human testes) | Sciadonic acid (SCA) | Desaturation |
| This compound (EDA) | Lipoxygenases (LOXs), Cyclooxygenases (COXs) | Hydroxylated and Keto-Derivatives (e.g., 15-HEDE, 15-KEDE) | Enzymatic Oxidation |
| This compound (EDA) | Free radical mechanisms | Oxidized this compound (OxiEDE) | Non-Enzymatic Oxidation (Lipid Peroxidation) |
Modulatory Roles in Eicosanoid Precursor Metabolism
Eicosanoids are a class of lipid mediators derived from 20-carbon polyunsaturated fatty acids, predominantly arachidonic acid, through various enzymatic pathways, including cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. These potent bioactive mediators are not stored but are synthesized on demand, acting locally to regulate diverse physiological and pathological processes, notably inflammation and immunity. This compound has emerged as a modulator within these intricate metabolic networks.
Influence on Arachidonic Acid Utilization
While EDA contributes to the pool of AA, some research indicates that it may also suppress the production of eicosanoids derived from arachidonic acid. This complex interplay highlights a potential regulatory role for EDA in fine-tuning the availability of AA for eicosanoid synthesis. Furthermore, it has been observed that high concentrations of other polyunsaturated fatty acids, such as linoleic acid and eicosatrienoic acid, can reduce the incorporation of arachidonate (B1239269) into cellular phospholipids, suggesting a competitive or inhibitory effect on AA utilization.
Differential Modulation of Pro-inflammatory Mediator Production (in vitro/murine models)
Research conducted in in vitro and murine models has provided valuable insights into the modulatory effects of this compound on pro-inflammatory mediator production. In studies using murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), this compound demonstrated a differential impact on inflammatory responses. lipidmaps.org
Specifically, EDA was observed to decrease the production of nitric oxide (NO), a key pro-inflammatory molecule. lipidmaps.org Concurrently, it led to an increase in the production of prostaglandin E2 (PGE2) and tumor necrotic factor-alpha (TNF-α). lipidmaps.org The modulation of NO and PGE2 levels was attributed, in part, to the altered expression of inducible nitric oxide synthase (iNOS) and type II cyclooxygenase (COX-2), respectively. lipidmaps.org
These findings suggest that EDA can influence the responsiveness of macrophages to inflammatory stimuli. lipidmaps.orglipidmaps.org It has been noted that EDA acts as a weaker pro-inflammatory agent compared to linoleic acid and is less anti-inflammatory than sciadonic acid. lipidmaps.org The differential effects observed with EDA on pro-inflammatory mediators may be linked to a negative feedback mechanism associated with prolonged inflammation. lipidmaps.org Some studies further propose that EDA exhibits potential anti-inflammatory properties by inhibiting the production of arachidonic acid-derived eicosanoids and promoting the generation of anti-inflammatory mediators.
Effects on Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
The eicosanoid biosynthesis pathways, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, are central to inflammatory responses. Arachidonic acid serves as the main substrate for these pathways, leading to the formation of various prostaglandins (B1171923), thromboxanes, and leukotrienes.
This compound has been shown to influence these critical enzymatic pathways. In murine macrophages, the observed modulation of prostaglandin E2 production by EDA was partly due to its impact on the expression of type II cyclooxygenase (COX-2). lipidmaps.org Furthermore, studies indicate that cis-11,14-eicosadienoic acid can induce COX-2 expression in macrophages, thereby promoting the conversion of esterified arachidonic acid into prostaglandin G2 (PGG2) and PGE2.
The COX pathway is responsible for the synthesis of prostanoids, including prostaglandins (e.g., PGE2, PGF2α) and thromboxanes (e.g., Thromboxane A2). The LOX pathway, on the other hand, leads to the production of leukotrienes (e.g., Leukotriene A4, Leukotriene B4, Leukotriene D4) and lipoxins. The ability of this compound to modulate the expression and activity of enzymes within these pathways underscores its potential as a biological regulator of inflammatory processes.
Cellular and Molecular Biological Investigations of Eicosadienoic Acid
Effects on Cellular Lipid Metabolism and Acyl Exchange
Eicosadienoic acid (EDA) is an elongation product of linoleic acid (LA) and can be further metabolized into other significant fatty acids, including dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (SCA). researchgate.netatamanchemicals.com Studies in murine RAW264.7 macrophages have demonstrated that EDA is rapidly taken up by these cells. researchgate.netnih.gov Its incorporation into cellular phospholipids (B1166683) leads to a dose-dependent increase in the percentages of both EDA and its metabolite, SCA. researchgate.netnih.gov Furthermore, the presence of EDA in macrophage lipids has been observed to increase the proportions of LA, DGLA, and AA, while simultaneously reducing the total proportion of monounsaturated fatty acids. researchgate.netnih.gov This suggests that EDA can modulate the composition of n-6 PUFAs within cellular lipids. researchgate.net
Modulation of Cellular Responsiveness to Inflammatory Stimuli in Research Models
This compound has been shown to differentially modulate the production of pro-inflammatory mediators in various research models, particularly in macrophages. researchgate.net
In murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), this compound has a notable impact on the inflammatory response. researchgate.netnih.gov When LPS is applied to these macrophages, EDA has been found to decrease the production of nitric oxide (NO) while increasing the production of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-α (TNF-α). researchgate.netnih.govhapres.com This modulation of NO and PGE2 production is partly attributed to the altered expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov These differential effects on pro-inflammatory mediators may be linked to a negative feedback mechanism associated with prolonged inflammation. researchgate.net Compared to linoleic acid, EDA has been characterized as a weaker pro-inflammatory agent, and it is not as anti-inflammatory as sciadonic acid. researchgate.net
This compound has been observed to suppress the production of nitric oxide (NO) and inflammatory cytokines such as prostaglandin E2 (PGE2) and tumor necrosis factor-α (TNF-α) in macrophages. researchgate.net This suppression of NO and the increase in PGE2 and TNF-α production in LPS-stimulated murine macrophages highlight EDA's complex role in regulating inflammatory pathways. nih.gov The modulation of NO and PGE2 is, in part, due to the altered expression of inducible nitric oxide synthase (iNOS) and type II cyclooxygenase (COX-2). researchgate.netnih.gov
Cis-11,14-eicosadienoic acid, along with other mono- and polyunsaturated fatty acids, has demonstrated the ability to inhibit the binding of leukotriene B4 (LTB4) to neutrophil membranes. researchgate.netatamanchemicals.commedchemexpress.comarctomsci.com This inhibitory action, with a reported Ki of 3 µM for [3H]-LTB4 binding to pig neutrophil membranes, contributes to its anti-inflammatory activities. atamanchemicals.commedchemexpress.comarctomsci.comlipidmaps.org
Research indicates that cis-11,14-eicosadienoic acid can induce the expression of cyclooxygenase-2 (COX-2) in macrophages. researchgate.net This induction promotes the conversion of esterified arachidonic acid into prostaglandin G2 (PGG2) and prostaglandin E2 (PGE2). researchgate.net Prostaglandin E2, a significant growth factor, is a key activator of the EGF/EGFR pathway. researchgate.net This suggests a dual role for EDA in inflammation, where it can both suppress certain inflammatory mediators (like NO) and induce others (like PGE2 via COX-2). researchgate.netnih.gov
Occurrence and Distribution of Eicosadienoic Acid in Biological Systems for Research
Presence in Diverse Plant Tissues and Seed Oils (e.g., Salvia taxa, conifer species)
Eicosadienoic acid occurs esterified as a triacylglyceride in the seed oil of various conifer species, where it can constitute up to approximately 25% of the total fatty acids atamanchemicals.com. It is also found in other plant species. The omega-6 isomer with double bonds at positions 11 and 14, also known as di-homo-linoleic acid, is present in modest concentrations, generally not exceeding 2%, in the seed oils of hundreds of plants, including those from the Cruciferae, Ranunculaceae, and Pinaceae families wikipedia.org.
Research on Salvia taxa, such as Salvia tomentosa, has identified cis-11,14-eicosadienoic acid as a main fixed fatty acid component, with a reported content of 18.83% dergipark.org.tr. Other Salvia species, like S. euphratica var. euphratica and S. pseudoeuphratica, showed absent or low levels of this compound (20:2 n6) scielo.brscielo.br. In Salvia hispanica (Chia), this compound is reported to be present at 2% of the seed oil composition nih.gov. Delphinium seed oil has also been found to contain approximately 1% this compound cdnsciencepub.com.
A study on various seed oils revealed the presence of 11,14-eicosadienoic acid in different proportions: Table 1: 11,14-Eicosadienoic Acid Content in Selected Seed Oils semanticscholar.org
| Plant Species (Seed Oil) | 11,14-Eicosadienoic Acid Content (%) |
| Albezia lebbeck (AL) | 56.98 |
| Citrullus vulgaris (CV) | 47.66 |
Detection in Animal Tissues and Biological Fluids (e.g., murine macrophages, human placenta, milk)
This compound, particularly the (Δ11,14-20:2) isomer, is a rare, naturally occurring n-6 polyunsaturated fatty acid predominantly found in small amounts in animal tissues atamanchemicals.comnih.govadooq.commedchemexpress.com. It is formed through the elongation of linoleic acid and can be further metabolized into dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA) atamanchemicals.comnih.govhealthmatters.io.
In human biological fluids and tissues:
Human Milk: The presence of this compound has been detected in human milk at a level of 0.19% (weight % total fatty acids) atamanchemicals.comwikipedia.org.
Human Placenta: this compound has been identified in the human placenta atamanchemicals.comnih.gov. Studies have shown that placental concentrations of this compound (20:2, n6) can be altered in conditions such as gestational diabetes mellitus, with a reported decrease of 16% in S961-treated pregnant rats compared to controls oup.comnih.gov. Additionally, in preeclampsia, 11,14-eicosadienoic acid has been observed to be downregulated in placental tissues karger.com.
Human Blood: icosa-11,14-dienoic acid has been identified in human blood .
In animal models, specifically murine macrophages (RAW264.7 cells), this compound is rapidly taken up and incorporated into cellular phospholipids (B1166683) nih.gov. It modulates the metabolism of other polyunsaturated fatty acids and can alter the responsiveness of macrophages to inflammatory stimuli atamanchemicals.comnih.govhealthmatters.ioresearchgate.net.
Quantification in Microorganisms (e.g., fungi, algae)
This compound has been quantified in various microorganisms, particularly fungi and algae. Certain fungal species are recognized as potential sources for omega-6 fatty acids, including 11,14-eicosadienoic acid researchgate.net.
Table 2: 11,14-Eicosadienoic Acid Production in Fungi researchgate.net
| Fungal Species | 11,14-Eicosadienoic Acid Concentration (%) |
| Rhizopus stolonifer | 16.8 |
| Trichoderma harzianum | 16.0 |
| Penicillium chrysogenum | No evidence of production |
Another study highlighted that a mutant of the arachidonic acid-producing fungus Mortierella alpina 1S-4, defective in Δ12-desaturase, produced significantly high levels of n-9 family fatty acids, including 8,11-cis-eicosadienoic acid (20:2ω9), particularly at low temperatures (12–20°C). This 8,11-cis-eicosadienoic acid accounted for 3% (by wt) of the total mycelial fatty acids nih.govcapes.gov.br. Furthermore, (Z,Z)-10,14-eicosadienoic acid has been identified in the culture filtrates of biocontrol fungi, Sporothrix flocculosa and S. rugulosa cdnsciencepub.com. Oxidized eicosadienoic acids are also known to be involved in environmental stress responses in plants, bacteria, and fungi lipotype.com.
Isomeric Variations in Natural Occurrence (e.g., 11,14-Eicosadienoic acid, 8,11-cis-Eicosadienoic acid, 5Z,8Z-Eicosadienoic acid)
This compound exists in several isomeric forms, distinguished by the positions and configurations (cis/trans) of their two double bonds atamanchemicals.comwikipedia.org. At least five different isomers can be referred to as this compound nih.gov. The cis configuration is common for naturally occurring isomers wikipedia.org.
Key isomers and their occurrences include:
11,14-Eicosadienoic acid (20:2(ω-6) or (11Z,14Z)-icosa-11,14-dienoic acid): This is a prominent omega-6 isomer. It is found in the seed oils of various conifer species (up to 25%) and other plants atamanchemicals.comwikipedia.org. It is also detected in human milk (0.19%) and human placenta atamanchemicals.comnih.govwikipedia.org. In microorganisms, it has been quantified in fungi like Rhizopus stolonifer and Trichoderma harzianum researchgate.net.
8,11-cis-Eicosadienoic acid (20:2ω9): This n-9 family fatty acid has been observed at significant levels in a Δ12-desaturase-defective mutant of the fungus Mortierella alpina 1S-4, accounting for 3% of total mycelial fatty acids nih.govcapes.gov.br.
5Z,8Z-Eicosadienoic acid: While the primary search results did not provide direct natural occurrence data for this specific isomer, PubChem lists 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, which is a derivative nih.govsigmaaldrich.comuni.lunus.edu.sg. The presence of a 5Z,11Z-eicosadienoic acid isomer, also known as keteleeronic acid, has been detected in modest concentrations (generally not exceeding 2%) in the seed oils of Pinaceae and Cupressaceae atamanchemicals.comwikipedia.org.
(Z,Z)-10,14-Eicosadienoic acid: This rare isomer has been identified in the culture filtrates of the biocontrol fungi Sporothrix flocculosa and S. rugulosa cdnsciencepub.com.
7,8-Eicosadienoic acid (Phlomic acid): This isomer is mentioned as a major component of certain plant seed oils d-nb.info.
The existence of these various isomers underscores the diverse metabolic pathways and biological roles of this compound across different life forms.
Advanced Analytical and Lipidomics Methodologies for Eicosadienoic Acid Research
Sample Preparation and Derivatization Strategies
Fatty Acid Methyl Ester (FAME) Derivatization
Fatty acid methyl ester (FAME) derivatization is a widely employed technique in the analysis of fatty acids, including eicosadienoic acid, primarily to enhance their volatility and reduce polarity, making them suitable for gas chromatography (GC) analysis. nih.govnih.govuni.lu In their underivatized form, highly polar fatty acids can pose challenges due to hydrogen bonding and adsorption issues within the chromatographic system. nih.gov
The derivatization process involves the esterification of the fatty acid's carboxyl group with methanol (B129727). nih.gov This reaction is commonly catalyzed by either acid or base. Acid-catalyzed methods, such as those employing 3 N HCl-methanol, 14% BF3-methanol, or 24 N H2SO4-methanol, can be applied to total fatty acids, including both free fatty acids (FFAs) and esterified fatty acids. For instance, a typical procedure might involve reacting the lipid extract with 2% sulfuric acid/methanol at 80°C for two hours.
Alternatively, base-catalyzed methods, utilizing reagents like methanolic potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOCH3), are often preferred, especially when analyzing conjugated dienes, to mitigate the risk of degradation or geometrical isomerization of fatty acid isomers. These methods generally offer advantages such as shorter derivatization times and less aggressive reagents, though they are typically limited to esterified fatty acids. For example, a common protocol involves adding 0.5 M NaOCH3 in anhydrous methanol to the lipid extract and reacting it at 45°C for five minutes.
FAMEs exhibit excellent stability and facilitate rapid and quantitative sample preparation for GC analysis, frequently coupled with flame ionization detection (FID). wikipedia.orgnih.govnih.gov The use of highly polar cyanopropyl or biscyanopropyl stationary phases in GC columns is crucial for achieving the necessary selectivity and resolving the subtle differences between various FAMEs, including cis and trans isomers.
Pentafluorobenzyl Bromide Derivatization for Negative Chemical Ionization GC-MS
Pentafluorobenzyl (PFB) bromide derivatization, coupled with negative chemical ionization (NCI) gas chromatography-mass spectrometry (GC-MS), offers a highly sensitive method for the detection and quantification of fatty acids, including this compound. wikipedia.orgnih.govuni.lu This approach is particularly advantageous for analyzing trace amounts of fatty acids in complex biological samples. nih.gov
The derivatization involves the reaction of PFB bromide with the carboxylic acid group of the fatty acid to form a pentafluorobenzyl ester. wikipedia.orgnih.gov This derivatization imparts superior detection characteristics in NCI-MS compared to FAMEs, which are typically analyzed by electron ionization (EI) in positive ion mode. nih.gov PFB ester derivatives possess highly efficient electron capture properties. nih.gov During fragmentation in the mass spectrometer's ion source, a PFB radical is detached, leading to the formation of a stabilized carboxylate anion, which is then detected. nih.gov
Typical derivatization procedures involve taking up extracted fatty acids in a solvent like acetonitrile (B52724) containing a base such as diisopropylethylamine or triethylamine, followed by the addition of PFB bromide. wikipedia.orgnih.govuni.lu The reaction is often carried out at room temperature for a relatively short duration, such as 20 minutes. wikipedia.orgnih.govuni.lu The solvent is then removed, and the residue is dissolved in a suitable solvent like isooctane (B107328) for GC/NCI-MS analysis. wikipedia.orgnih.gov
This method has demonstrated impressive sensitivity, with detection limits for PFB esters in NCI using selected ion monitoring (SIM) reported to be below 10 femtograms. It allows for the direct derivatization of free fatty acids, making them accessible for GC-MS analysis without labor-intensive sample pretreatment. The combination of GC and electron capture NCI has been successfully applied for the identification and highly sensitive quantification of a wide range of fatty acids, including various saturated and unsaturated species, as well as positional isomers. nih.gov
Considerations for Minimizing Oxidation and Isomerization During Preparation
The preparation and derivatization of fatty acid samples, particularly polyunsaturated fatty acids like this compound, can lead to unwanted oxidation and isomerization, which can compromise the accuracy of analytical results. uni.lu Therefore, careful considerations and preventative measures are essential during sample handling and derivatization.
Minimizing Oxidation: Oxidative degradation of lipids is promoted by factors such as heat, light, transition metals, and oxygen. To minimize oxidation:
Antioxidant Inclusion: The addition of antioxidants, such as butylated hydroxytoluene (BHT), ethylenediaminetetraacetic acid (EDTA), triphenylphosphine, and indomethacin, to hydrolysis and extraction media is crucial. Sometimes, mild reducing agents like tin chloride (SnCl2), dithionate, or borohydrides can also be included.
Storage Conditions: Samples should be stored at freezing temperatures, ideally below -20°C or even -80°C, and protected from light. Storage under an inert atmosphere, such as argon or nitrogen, is recommended to exclude air, which is a primary source of oxidants. Flash freezing samples immediately after collection and processing is also advised.
Temperature Control: High temperatures during sample drying or derivatization can cause lipid oxidation. Keeping temperatures low during derivatization, such as at room temperature or even as low as -26°C for highly sensitive unsaturated fatty acids, can significantly reduce degradation.
Solvent Purity: Certain solvents, like acetone (B3395972) and acetonitrile, can contain trace amounts of acetic acid, which might contribute to background or promote degradation.
Minimizing Isomerization: Isomerization, particularly the conversion of cis double bonds to trans double bonds, can occur during heating or acid-catalyzed derivatization. To prevent isomerization:
Derivatization Conditions: Carrying out derivatization at lower temperatures (e.g., 24°C or 40°C) and for shorter durations (e.g., 30-70 minutes) can decrease the risk of isomerization, especially for polyunsaturated fatty acids and conjugated dienes.
Reagent Selection: For compounds like conjugated linoleic acids (CLA), a base-catalyzed derivatization procedure is preferred over acid-catalyzed methods as it avoids degradation or geometrical isomerization of CLA isomers. The careful selection of methylation reagents is important as their performance can vary depending on the sample origin.
Additives: The addition of dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) during the reaction can help reduce artifact formation during acid derivatization.
Quantitative Lipidomics Approaches
Quantitative lipidomics aims to accurately measure the absolute or relative concentrations of lipids within a biological system. For this compound research, this involves specific analytical strategies to ensure precision and reliability.
Stable Isotope Dilution Methods
Stable isotope dilution (SID) is considered a gold standard for accurate quantification of fatty acids in lipidomics. wikipedia.orgnih.gov This method is based on the principle of comparing each target analyte to a deuterated analogue that possesses similar chemical and structural properties. wikipedia.orgnih.gov
The core advantage of SID is its ability to significantly increase the precision and accuracy of measurements by compensating for any losses that may occur during various stages of sample preparation and analysis, including extraction, derivatization, and chromatographic separation. wikipedia.orgnih.gov This is achieved by adding a known amount of the stable isotope-labeled internal standard to the sample at the initial stage of the analytical workflow. wikipedia.orgnih.gov
For quantitative analysis, calibration curves are generated using serial dilutions of unlabeled fatty acid standards spiked with a constant amount of the deuterated internal standard. wikipedia.orgnih.gov The ratio of the signal intensity of the native analyte to its corresponding isotopically labeled internal standard is used for quantification. This approach reduces the need for a precise concentration of internal standards, as long as they are added consistently to all samples and calibration materials. wikipedia.org
Examples of deuterated internal standards commonly used in fatty acid analysis include 15(S)-HETE-d8, PGF2α-d4, arachidonic acid-d8, decanoic acid-d19, and palmitic acid-d31. wikipedia.orguni.lu SID methods are widely applied in both GC-MS and LC-MS/MS platforms for the robust quantification of fatty acids in complex biological matrices. wikipedia.orgnih.govuni.lu
Targeted versus Non-Targeted Lipidomics Analysis
Lipidomics approaches can be broadly categorized into targeted and non-targeted analyses, each offering distinct advantages for this compound research.
Targeted Lipidomics Analysis: Targeted lipidomics focuses on the precise identification and quantification of a predefined set of specific lipids or lipid classes. nih.govuni.lu This approach is hypothesis-driven and typically employs highly sensitive and selective analytical techniques such as gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). nih.govuni.lu
For this compound, a targeted approach would involve using specific precursor and product ion transitions in MS/MS to achieve high accuracy and sensitivity, often in conjunction with stable isotope-labeled internal standards for absolute quantification. This method allows for the reliable determination of the concentration of this compound and its specific isomers in various biological samples, providing quantitative data crucial for understanding its precise roles in metabolic pathways or disease states. nih.govuni.lu
Non-Targeted Lipidomics Analysis: Non-targeted lipidomics, also known as lipid profiling or untargeted lipidomics, aims to comprehensively analyze all lipids present in a sample without prior knowledge of their identities or quantities. uni.lu This discovery-driven approach is valuable for exploring the broader lipidome, identifying novel lipids, or discovering unexpected changes in lipid profiles. uni.lu
Structural Elucidation Techniques
Structural elucidation of this compound and its derivatives is critical for understanding their precise chemical nature, including the number and position of double bonds, their cis/trans configuration, and the presence of any functional groups. Several advanced analytical techniques are employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for determining the structures of fatty acids. uni.lu It provides information on chain length, degree of unsaturation, and the presence of branching sites or functional groups. nih.govuni.lu The fragmentation patterns observed in the mass spectra of derivatized fatty acids are key to structural elucidation. For instance, fatty acid methyl esters (FAMEs) exhibit characteristic fragmentation, and the interruption of the 14 mass unit (mu) homologous series by a 12 mu gap can indicate the position of a double bond in saturated fatty acids.
Derivatization with agents like dimethyldisulfide (DMOX) can further aid in localizing double bond positions. DMOX derivatives of conjugated this compound isomers, for example, yield prominent ions that help pinpoint the double bond locations. Pentafluorobenzyl (PFB) esters, used in NCI-MS, typically produce a stable carboxylate anion upon fragmentation, which is highly diagnostic. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (e.g., 1H NMR, 13C NMR) provides detailed structural information, including the connectivity of atoms and the spatial arrangement of functional groups. While generally less sensitive than chromatographic methods, NMR is invaluable for confirming the positions and configurations of double bonds (cis/trans) and identifying other structural features of this compound isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is increasingly utilized for structural elucidation, particularly for oxidized fatty acids and other polar lipid species that are challenging for GC-MS. By employing product ion scans (MS2) or multiple reaction monitoring (MRM) transitions, researchers can obtain specific fragmentation patterns that provide structural insights. This technique is particularly useful for identifying and characterizing various oxidized fatty acid derivatives, such as hydroxy-eicosatetraenoic acids (HETEs) and epoxy-eicosatrienoic acids (EETs), by analyzing their precursor and product ions.
Gas Chromatography-Fourier Transform Infrared (GC-FTIR) Spectroscopy: GC-FTIR can serve as a complementary technique to GC-MS for structural elucidation. It is particularly useful for confirming the configuration (cis or trans) of double bonds in individual fatty acid isomers, including conjugated fatty acid isomers, by analyzing the infrared absorption characteristics of their FAMEs or DMOX derivatives.
These techniques, often used in combination, enable comprehensive structural characterization of this compound and its metabolites, resolving complex issues such as positional isomerism and geometric isomerism, which are critical for understanding their biological functions. nih.govuni.lu
Mass Spectrometry (MS/MS, FAB-MS) for Double Bond Position Identification
Mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), are widely employed for the structural characterization of fatty acids, including the identification of double bond positions in unsaturated species like this compound. The challenge in distinguishing between positional isomers of unsaturated fatty acids by conventional MS often necessitates specific derivatization strategies or advanced fragmentation techniques.
Historically, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a pioneering technique for double bond localization in fatty acids. It allowed for the generation of charge-remote fragmentation (CRF) of carboxylate anions of free fatty acids without prior derivatization. While effective for monounsaturated fatty acids, the interpretation of data for polyunsaturated fatty acids could be complex due to the intricate fragmentation patterns nih.gov.
Modern MS/MS approaches, such as collision-induced dissociation (CID), often rely on chemical derivatization to direct fragmentation and provide diagnostic ions for double bond localization. Common derivatization agents include dimethyl disulfide (DMDS) adducts, pyrrolidides, picolinyl esters, or tertiary amine derivatives jsbms.jpdss.go.thsciex.com. For instance, derivatization with tertiary amines can enhance sensitivity in positive ion mode and improve chromatographic resolution, yielding characteristic fragment ions upon electron activated dissociation (EAD) that are diagnostic of double bond positions sciex.com.
In the analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS), double bond positions can be determined by derivatizing unsaturated fatty acids with reagents like dimethyl disulfide or pyrrolidine. Subsequent electron ionization (EI) fragmentation produces characteristic mass spectra from which the double bond locations can be deduced jsbms.jp. For conjugated fatty acids, 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) adducts have been shown to yield simple and informative electron impact mass spectra, allowing for the determination of double bond positions dss.go.th.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is also extensively used for fatty acid analysis. While reversed-phase LC-MS separates lipids based on chain length and degree of unsaturation, the dual nature of this separation (increased retention time with chain length, decreased with double bonds) can complicate the analysis of real samples. To address the challenge of distinguishing isomeric unsaturated fatty acids, techniques like hydrophilic interaction chromatography (HILIC) have been employed to separate fatty acids by class prior to MS analysis, thereby reducing identification ambiguity jsbms.jplcms.cz. This compound (FFA_20_2) has been included in targeted LC-MS/MS screens for free fatty acids, with specific precursor m/z values (e.g., 307.3 > 307.3 in negative ion mode) used for its identification and quantification lcms.cz.
The fragmentation patterns observed in MS/MS provide crucial information. For example, in CID of metal-cationized fatty acids, low-energy fragmentation can facilitate double bond localization, even for polyunsaturated fatty acids, enabling the distinction between positional isomers such as n-3 and n-6 qut.edu.au. Perturbations in the characteristic 14 Da spacing of methylene (B1212753) cleavage ions in the mass spectrum can indicate the presence and position of double bonds qut.edu.au.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Lipidomics
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful and non-destructive technique for the comprehensive structural characterization of fatty acids within lipidomics research. It provides detailed insights into the chemical environment of atoms, enabling the determination of the number, position, and configuration (cis/trans) of double bonds in unsaturated fatty acids like this compound.
¹H NMR Spectroscopy: ¹H NMR spectra of fatty acids exhibit characteristic signals corresponding to different chemical groups. Key regions for identifying unsaturation include:
Olefinic protons: Protons directly attached to the double bond carbons typically resonate in the region of 5.20–6.40 ppm. The exact chemical shift and multiplicity depend on whether the double bonds are isolated or conjugated nih.gov. For example, a single double bond (as in oleic acid, C18:1) shows olefinic hydrogens at approximately 5.3 ppm magritek.comaocs.org.
Allylic protons: Protons on the carbons adjacent to the double bonds (α to the double bond) appear in the region of 2.0–2.8 ppm. Bis-allylic protons, located between two double bonds in a methylene-interrupted system (e.g., in linoleic acid, C18:2), give rise to a distinct signal around 2.8 ppm nih.govmagritek.comaocs.orgmagritek.com. For this compound, which typically possesses a methylene-interrupted diene system (e.g., 11Z,14Z-eicosadienoic acid), the presence of bis-allylic protons at C13 (between C11=C12 and C14=C15) would be a key diagnostic feature in its ¹H NMR spectrum, similar to linoleic acid nih.gov.
α-CH₂ protons: Protons on the carbon alpha to the carbonyl group typically resonate around 2.30–2.50 ppm nih.gov.
Methyl (ω-CH₃) protons: The terminal methyl group protons appear in the region of 0.86–0.98 ppm. The chemical shift of this methyl group can be sensitive to the proximity of double bonds, allowing for differentiation between ω-3, ω-6, and ω-9 fatty acids. For instance, ω-3 fatty acids exhibit a downfield shift of approximately 0.1 ppm compared to saturated fatty acids, enabling their baseline separation in the spectrum ilps.org.
The integration values of these signals provide quantitative information about the number of protons in each environment, aiding in the determination of the degree of unsaturation and the proportions of different fatty acid types (saturated, mono-, di-, and tri-unsaturated) within a sample magritek.comresearchgate.net.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy offers a more detailed view of the carbon skeleton. Olefinic carbons exhibit characteristic chemical shifts that are distinct from saturated carbons. The positions of double bonds can be determined by analyzing the chemical shifts of both the olefinic carbons and the carbons adjacent to them aocs.org. Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between hydrogens and carbons that are two or three bonds away, are particularly useful for establishing long-range ¹H-¹³C correlations and confirming the connectivity and positions of double bonds magritek.com.
NMR spectroscopy's ability to analyze intact lipid samples without extensive pre-treatment or derivatization makes it a valuable tool in lipidomics for rapid and convenient characterization of fatty acid profiles, including the identification and quantification of specific polyunsaturated fatty acids like this compound researchgate.net.
Future Research Directions for Eicosadienoic Acid Studies
Elucidating Novel Enzymatic Activities and Pathways in Diverse Organisms
Research is needed to identify and characterize novel enzymes involved in the biosynthesis and metabolism of eicosadienoic acid across a wider range of organisms. While some pathways are known, such as the elongation of linoleic acid (LA) by a Δ9 elongase to produce EDA in organisms like the soil amoeba Acanthamoeba and euglenoid species, and its subsequent desaturation by Δ8- and Δ5-desaturases to yield arachidonic acid (ARA) and eicosapentaenoic acid (EPA), there may be alternative or undiscovered pathways nottingham.ac.ukfrontiersin.orgoup.com.
For instance, in certain lower eukaryotes, "front-end" desaturases are believed to act on fatty acids linked to phosphatidylcholine (PC), requiring fatty acid exchange between acyl-CoA and PC pools nottingham.ac.uk. Investigating these enzyme activities in diverse marine invertebrates, microalgae, and other microorganisms could reveal unique enzymatic specificities and novel pathways for EDA synthesis or modification mdpi.comnih.gov. Understanding the full complement of fatty acyl desaturase (Fad) and elongase (Elovl) enzymes in various species will contribute to a more comprehensive map of EDA biosynthesis mdpi.com.
Investigating Regulatory Mechanisms of this compound Biosynthesis
The regulatory mechanisms governing EDA biosynthesis remain largely underexplored. Future studies should aim to identify the genetic and environmental factors that influence the expression and activity of enzymes involved in EDA synthesis, such as Δ9-elongase nottingham.ac.ukfrontiersin.org. For example, cold stress has been shown to increase the accumulation of this compound (EA) (20:2) in Aurantiochytrium sp. frontiersin.org. This suggests that environmental cues can significantly impact EDA production.
Research could focus on transcriptional, post-transcriptional, and post-translational regulation of these enzymes. This includes examining the role of specific transcription factors, microRNAs, and protein modifications that control enzyme levels and activity. Understanding these regulatory networks could provide insights into how organisms fine-tune their lipid profiles and respond to various physiological and environmental conditions. For example, the differential expression of elongation of very long-chain fatty acid protein 5 (ELOVL5) and fatty acid desaturase 1 (FADS1) in gastric cancer cells suggests post-translational regulatory mechanisms pnas.org.
Exploring Uncharacterized Biological Functions at the Molecular and Cellular Level
While EDA is known as a precursor to other omega-6 fatty acids, its direct biological functions at the molecular and cellular levels are not fully characterized. Studies have shown that EDA can modulate the metabolism of polyunsaturated fatty acids (PUFA) and alter the responsiveness of macrophages to inflammatory stimulation nih.govresearchgate.net. It has been observed to decrease nitric oxide (NO) production and increase prostaglandin (B15479496) E2 (PGE2) and tumor necrotic factor-α in murine macrophages, suggesting a role in inflammatory processes nih.gov. Furthermore, EDA was found to be statistically significant in different brain regions and its levels were different in individuals with Alzheimer's disease (AD) or dementia with Lewy bodies compared to cognitively normal controls researchgate.net.
Future research should delve deeper into identifying specific molecular targets, signaling pathways, and cellular processes directly influenced by EDA or its immediate metabolites. This could include investigating its impact on membrane fluidity, cell signaling, gene expression, and its potential roles in specific disease states beyond inflammation, such as neurological conditions or metabolic disorders researchgate.netbiorxiv.orgcam.ac.uk. The interaction of EDA with other lipid species and its incorporation into complex lipids, such as phospholipids (B1166683), also warrants further investigation nih.govbiorxiv.orgcam.ac.uk.
Development of Enhanced Analytical Techniques for Isomeric Discrimination
This compound exists in several isomers, with variations in double bond positions and stereochemistry (e.g., cis- or trans-configurations) wikipedia.orgnih.govresearchgate.net. The accurate identification and quantification of these isomers are crucial for understanding their distinct biological roles, as different isomers can have unique biochemical fates and metabolic roles sciex.com. Current analytical methods, such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), face challenges in fully resolving all EDA isomers sciex.comnih.govlipidmaps.orgnih.gov.
Future research should focus on developing more sensitive and precise analytical techniques capable of baseline separation and unambiguous identification of all EDA isomers. This could involve advancements in chromatography (e.g., two-dimensional GC, advanced LC columns), mass spectrometry (e.g., ion mobility spectrometry coupled with MS/MS, electron activated dissociation (EAD) for double bond localization), and nuclear magnetic resonance (NMR) spectroscopy sciex.comnih.gov. The use of deuterated internal standards and optimized single ion monitoring (SIM) parameters in GC-MS has improved accuracy for fatty acid quantification, but further refinement is needed for comprehensive isomeric discrimination nih.govlipidmaps.orgnih.gov.
Application in Metabolic Engineering for Specialized Lipid Production in Research Systems
The understanding of EDA's biosynthetic pathways and regulatory mechanisms opens avenues for its application in metabolic engineering. EDA is an intermediate in the biosynthesis of other valuable polyunsaturated fatty acids (PUFAs) like dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA) wikipedia.org.
Future research can explore engineering microbial or plant systems to enhance the production of EDA or to utilize EDA as a precursor for the tailored biosynthesis of other specialized lipids. For example, oleaginous yeasts like Yarrowia lipolytica are promising candidates for sustainable lipid production nih.govresearchgate.net. Studies have already shown the ability to engineer yeasts to produce non-native very long-chain fatty acids, including this compound, by introducing specific elongases and desaturases nih.govnih.gov. This could involve overexpressing key enzymes like Δ9-elongase or manipulating fatty acid elongase (ELO) genes to optimize carbon flux towards EDA synthesis or its downstream products nottingham.ac.ukfrontiersin.orgnih.gov. Such metabolic engineering efforts could lead to sustainable and cost-effective production of specific fatty acids for research purposes, bypassing limitations of traditional sources nih.govresearchgate.net.
Q & A
Q. What are the primary biosynthetic pathways and metabolic roles of eicosadienoic acid in mammalian systems?
this compound (C20:2n-6) is synthesized through elongation and desaturation of linoleic acid (C18:2n-6). Key enzymes include Δ6-desaturase (FADS2) and elongase 5 (ELOVL5), which convert linoleic acid to γ-linolenic acid (C18:3n-6) and subsequently elongate it to dihomo-γ-linolenic acid (C20:3n-6). Further desaturation yields this compound, a precursor for prostaglandins and other eicosanoids . Methodologically, stable isotope tracing (e.g., ¹³C-labeled linoleic acid) in cell cultures or animal models can track its metabolic flux. Gas chromatography-mass spectrometry (GC-MS) is recommended for quantifying intermediates in lipid extracts .
Q. How can researchers isolate and quantify this compound from biological samples?
The Folch method (chloroform-methanol extraction) remains a gold standard for lipid isolation due to its efficiency in separating neutral lipids, phospholipids, and free fatty acids . For quantification, derivatization to fatty acid methyl esters (FAMEs) followed by GC-MS ensures specificity. Researchers should optimize column parameters (e.g., polar capillary columns for cis/trans isomer separation) and validate against certified reference materials (CRMs) to minimize matrix effects .
Q. What experimental designs are suitable for studying this compound’s role in lipid metabolism?
Controlled dietary interventions in animal models (e.g., broilers or rodents) with this compound-enriched diets (5–15 mg/kg feed) can assess its impact on tissue lipid profiles. Include negative controls (basal diet) and measure endpoints such as UFA/SFA ratios, desaturase activity, and inflammatory markers. Replicate numbers (n ≥ 6 per group) and randomization are critical to address biological variability .
Advanced Research Questions
Q. How can contradictory findings in this compound’s association with cancer risk be resolved?
Conflicting epidemiological data (e.g., HMDB entries vs. cohort studies) may arise from confounding variables (diet, genetics) or analytical heterogeneity. A systematic review with meta-analysis (PRISMA guidelines) should stratify studies by:
Q. What strategies optimize multi-omics integration to elucidate this compound’s signaling networks?
Combine lipidomics (LC-MS/MS), transcriptomics (RNA-seq), and proteomics (SWATH-MS) in a systems biology framework. For example:
Q. How should researchers design in vivo studies to address interspecies differences in this compound metabolism?
Comparative studies across species (e.g., rodents, primates, humans) require:
- Isotope-labeled tracer doses adjusted for metabolic rate (e.g., 0.1 mg/kg in mice vs. 0.02 mg/kg in primates).
- Time-course sampling (plasma, liver) to capture turnover rates.
- Knockout models (e.g., FADS2⁻/⁻ mice) to isolate pathway-specific effects.
Ethical approvals (IACUC) and sample-size calculations (G*Power) are mandatory .
Methodological Guidance
Q. What are best practices for reporting this compound research in compliance with SRQR standards?
Adhere to the Standards for Reporting Qualitative Research (SRQR):
- Abstract : Explicitly state the hypothesis, methodology (e.g., GC-MS parameters), and key findings (e.g., ΔUFA/SFA ratio).
- Methods : Detail lipid extraction protocols, instrument calibration, and statistical tests (ANOVA with Tukey post-hoc).
- Data Availability : Deposit raw chromatograms in repositories (Figshare, Zenodo) with metadata (sampling date, storage conditions) .
Q. How to mitigate oxidation artifacts during this compound storage and analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
